REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][N:9]=[C:10]2[NH2:13])=CC=1.ClC1C2C=COC=2C=CN=1>>[O:2]1[C:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH2:13])[C:11]=2[CH:12]=[CH:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=CN=C(C2=C1)N
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=C1C=CO2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C(=NC=CC21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |